molecular formula C10H7FN6O B2750901 1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007237-14-0

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No. B2750901
CAS RN: 1007237-14-0
M. Wt: 246.205
InChI Key: CJPHPVYAGVERJF-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, also known as FPT, is a synthetic compound that has been used in a variety of scientific research applications. FPT is a small molecule that is structurally similar to natural molecules like serotonin and melatonin, and is therefore of particular interest in the study of neurochemistry and pharmacology. FPT has been studied for its ability to modulate various biochemical and physiological processes, and has been found to have potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Development

  • Synthetic Access to Fluorinated Pyrazolo(3,4-b)pyridine and Pyrazolo(3,4-d)pyrimidine Nucleosides : The synthesis of fluorine-containing compounds similar to the one has been explored for potential applications in nucleoside analogs. These compounds mimic the transition state of adenosine deaminase activity, which is significant in medicinal chemistry (Iaroshenko et al., 2009).

  • Synthesis of Pyrazole and Pyrimidine Derivatives with Potential Anti-Cancer Activity : Research has been conducted on the synthesis of fluorine-substituted benzo[b]pyran compounds, leading to pyrazole and pyrimidine derivatives, showing promising results against human cancer cell lines (Hammam et al., 2005).

  • Development of COX-2 Inhibitors : Derivatives of 4,5-diaryl-1H-pyrazole-3-ol, including compounds similar to the one , have been synthesized and tested as potential COX-2 inhibitors, which are important in the treatment of inflammation and pain (Patel et al., 2004).

Antimicrobial and Biological Applications

  • Antimicrobial Activities of 1,2,4-Triazoles : The synthesis of triazoles starting from isonicotinic acid hydrazide has been explored. These compounds have demonstrated good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Chemical Structure and Properties

  • Structural Characterization of Isostructural Thiazoles : Studies on the structural characterization of isostuctural thiazoles, including compounds with a pyrazole and triazole moiety, have been conducted. These studies are crucial in understanding the molecular properties and potential applications in materials science and chemistry (Kariuki et al., 2021).

  • Theoretical Investigation of Photophysical Properties : Research on iridium(III) complexes, including compounds with pyrazole and triazole units, has been conducted to understand their electronic structure and potential as blue-emitting materials. This research is significant in the field of photophysics and material science (Shang et al., 2015).

properties

IUPAC Name

2-(6-fluoropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBZOYOWBNSRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N2C(=O)C(=CN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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